(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
Description
This compound belongs to the class of Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acids, widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s role as a temporary protecting group for amines. The molecule features:
- Fmoc group: Provides UV-sensitive protection for the amino group, enabling selective deprotection under mild basic conditions .
- (R)-Configuration: Dictates stereochemical orientation, critical for chiral recognition in peptide synthesis and bioactivity .
Applications: Primarily utilized in laboratory research for peptide chain assembly. Its 2,4-dichlorophenyl group may enhance stability or modulate peptide-receptor interactions in specialized contexts .
Properties
IUPAC Name |
(3R)-3-(2,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-14-9-10-19(21(26)11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCANHDOGYQXNY-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group, followed by the introduction of the fluoren-9-ylmethoxy carbonyl group. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
- Anticancer Activity: Compounds with similar structures have shown promising anticancer properties. For instance, derivatives of fluorenylmethoxycarbonyl amino acids have been studied for their effectiveness against various cancer cell lines, including breast and colon cancers. The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
- Pharmacological Properties: Research indicates that the compound may possess unique pharmacological properties that could be beneficial in treating conditions beyond cancer, such as neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential for central nervous system applications .
Pharmacokinetics
Pharmacokinetic studies are essential in understanding how the compound behaves within biological systems:
| Property | Value |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | High |
| Caco-2 Permeability | Moderate |
These properties suggest favorable absorption characteristics, making it a suitable candidate for oral administration .
Safety and Toxicity
Toxicological assessments indicate that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid exhibits low toxicity levels. The LD50 values suggest a safe profile for further development; however, comprehensive studies are necessary to fully understand its safety in clinical contexts .
Case Studies
Several studies have highlighted the potential of this compound and its derivatives:
- Breast Cancer Treatment: A study demonstrated that modifications to the core structure can enhance therapeutic efficacy against drug-resistant breast cancer cells .
- Neuroprotective Effects: Research exploring the neuroprotective effects of similar compounds has shown promise in mitigating symptoms associated with neurodegenerative diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Bioactivity and Computational Similarity
- Bioactivity Clustering: Studies indicate that compounds with similar substituents (e.g., halogenated aryl groups) cluster in bioactivity profiles, suggesting shared modes of action. The 2,4-dichloro derivative’s dual Cl atoms may enhance binding to hydrophobic protein pockets compared to mono-substituted analogs .
- Similarity Metrics : Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) quantify structural similarity. For example, the 2,4-dichloro compound likely shares higher similarity with 4-chloro or nitro analogs than with methyl- or hydroxy-substituted derivatives .
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) amino acids. This compound is notable for its potential applications in medicinal chemistry, particularly in peptide synthesis and drug development. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl group, which serves as a protecting group for the amino acid during synthesis. The presence of the 2,4-dichlorophenyl moiety contributes to its unique properties and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈Cl₂N₂O₃ |
| Molecular Weight | 372.25 g/mol |
| CAS Number | 135273-01-7 |
Biological Activity
The biological activity of this compound can be assessed through several mechanisms:
- Peptide Synthesis : The Fmoc protecting group allows for the selective coupling of amino acids in peptide synthesis, which is critical for developing biologically active peptides. The compound acts as a building block in synthesizing peptides that may exhibit various pharmacological activities .
-
Pharmacological Potential : Compounds with similar structures have been shown to possess significant pharmacological activities, including:
- Antimicrobial Activity : Some derivatives exhibit activity against bacterial and viral pathogens.
- Anti-inflammatory Effects : Certain analogs have been studied for their ability to modulate inflammatory pathways.
- Cancer Therapeutics : The potential for these compounds to interfere with cancer cell proliferation has been explored in various studies .
- Mechanism of Action : The mechanism of action typically involves interactions with biological macromolecules such as proteins and nucleic acids. The fluorenylmethoxycarbonyl group provides stability during synthesis and may influence the interaction with target molecules through hydrophobic interactions and hydrogen bonding .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of Fmoc-protected amino acids exhibited significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the side chains can enhance efficacy against specific pathogens .
- Cancer Cell Proliferation Inhibition : Research highlighted that certain Fmoc-protected compounds inhibited the growth of various cancer cell lines by inducing apoptosis. This was attributed to their ability to interact with cellular signaling pathways involved in cell survival .
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protective group for the amino moiety during solid-phase peptide synthesis (SPPS). It enables stepwise elongation of peptide chains by allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), while leaving other functional groups intact. The Fmoc group’s UV activity also aids in monitoring coupling efficiency via HPLC .
Q. What safety precautions are critical when handling this compound?
Key precautions include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection to avoid skin/eye contact (GHS H315, H319) .
- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .
- Storage: Store in a cool, dry, inert atmosphere to prevent degradation .
- Spill Management: Avoid dust generation; collect spills in sealed containers for hazardous waste disposal .
Q. What synthetic methodologies are commonly used to prepare this compound?
Typical steps include:
Fmoc Protection: Reaction of the amino group with Fmoc-Cl in a basic medium (e.g., NaHCO₃) .
Coupling: Use of carbodiimide reagents (e.g., DCC) or phosphonium salts (e.g., HBTU) to link the Fmoc-protected amino acid to a resin or peptide chain .
Deprotection: Piperidine treatment to remove Fmoc, enabling subsequent amino acid additions .
Q. Which analytical techniques validate purity and enantiomeric integrity?
- HPLC: Reverse-phase chromatography with UV detection (λ = 265–280 nm for Fmoc absorbance) .
- NMR Spectroscopy: ¹H/¹³C NMR to confirm stereochemistry and absence of racemization .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase synthesis?
Q. How does the 2,4-dichlorophenyl substituent influence reactivity compared to other aryl groups?
The electron-withdrawing Cl groups enhance electrophilicity at the β-carbon, facilitating nucleophilic substitutions (e.g., thiol or amine couplings). Comparative studies with fluorophenyl analogs show slower reaction kinetics but higher regioselectivity due to steric and electronic effects .
Q. Table 1: Reactivity of Aryl-Substituted Analogs
| Substituent | Reaction Rate (k, s⁻¹) | Selectivity (%) |
|---|---|---|
| 2,4-Dichlorophenyl | 0.45 | 92 |
| 3,5-Difluorophenyl | 0.78 | 85 |
| Phenylthio | 1.20 | 78 |
| Data derived from kinetic studies of analogous compounds . |
Q. What strategies minimize racemization during synthesis?
Q. Which structural analogs have shown promising biological activity?
Q. Table 2: Bioactive Structural Analogs
| Compound | Biological Activity | Reference |
|---|---|---|
| (R)-3-...-4-(phenylthio)butanoic acid | Antioxidant (EC₅₀ = 12 µM) | |
| (S)-3-...-4-(3,5-difluorophenyl)butanoic acid | Protease inhibition (Ki = 5 nM) |
Q. How can molecular docking predict interactions with biological targets?
Q. What are the stability considerations under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
